(3-Chloro-1-cyclohexylprop-1-en-1-yl)benzene
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Overview
Description
(3-Chloro-1-cyclohexylprop-1-en-1-yl)benzene is an organic compound characterized by a benzene ring substituted with a 3-chloro-1-cyclohexylprop-1-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-1-cyclohexylprop-1-en-1-yl)benzene typically involves the alkylation of benzene with a suitable precursor. One common method is the Friedel-Crafts alkylation, where benzene reacts with 3-chloro-1-cyclohexylprop-1-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-1-cyclohexylprop-1-en-1-yl)benzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic substitution reactions such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or carboxylic acids, and reduced to form alkanes or alcohols.
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Nitration: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are used.
Halogenation: Chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration would yield nitro derivatives, while oxidation could produce ketones or carboxylic acids.
Scientific Research Applications
(3-Chloro-1-cyclohexylprop-1-en-1-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3-Chloro-1-cyclohexylprop-1-en-1-yl)benzene exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed biological activities. For example, the compound may interact with enzymes or receptors, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(3-Chloro-1-cyclohexylprop-1-en-1-yl)benzene: Unique due to its specific substitution pattern on the benzene ring.
Cyclohexylbenzene: Lacks the chloro and prop-1-en-1-yl groups, resulting in different chemical properties.
Chlorobenzene: Contains a chloro group but lacks the cyclohexylprop-1-en-1-yl substitution.
Uniqueness
The uniqueness of this compound lies in its combination of a cyclohexyl group and a chloro-substituted prop-1-en-1-yl group on the benzene ring. This specific structure imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
648425-31-4 |
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Molecular Formula |
C15H19Cl |
Molecular Weight |
234.76 g/mol |
IUPAC Name |
(3-chloro-1-cyclohexylprop-1-enyl)benzene |
InChI |
InChI=1S/C15H19Cl/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1,3-4,7-8,11,14H,2,5-6,9-10,12H2 |
InChI Key |
WQLKDPBVTGJBOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=CCCl)C2=CC=CC=C2 |
Origin of Product |
United States |
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